
3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities . The presence of the dimethoxyphenethyl and methoxyethyl groups suggests that this compound might have unique properties compared to other tetrahydroquinazolines.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- A study by Abu‐Hashem et al. (2020) focuses on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds are structurally related and exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory properties, suggesting potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radioligand Binding Studies
- Graulich et al. (2006) synthesized methoxylated tetrahydroisoquinoliniums for evaluating their affinity for apamin-sensitive binding sites, indicating the exploration of chemical entities for neurological research (Graulich et al., 2006).
Antimicrobial Agents
- Desai, Dodiya, & Shihora (2011) developed a series of quinazolinone and thiazolidinone compounds as potential antimicrobial agents. This work emphasizes the antimicrobial potential of quinazolinone derivatives, which might share structural or functional similarities with the queried compound (Desai, Dodiya, & Shihora, 2011).
Multicomponent Synthesis
- The multicomponent synthesis of octahydroquinazolines by Tonkikh, Strakovs, & Petrova (2004) showcases the versatility of quinazoline derivatives in chemical synthesis, providing a foundation for understanding the synthetic routes that may apply to similar compounds (Tonkikh, Strakovs, & Petrova, 2004).
Heterocyclic Derivative Syntheses
- A study by Bacchi et al. (2005) on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes into heterocyclic derivatives highlights advanced synthetic techniques that could potentially be applicable to the synthesis of the queried compound (Bacchi et al., 2005).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 3,4-dimethoxyphenethylamine with 2-methoxyethyl isothiocyanate to form the intermediate, which is then reacted with 2-amino-3,4-dihydroquinazoline-4-one to yield the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2-methoxyethyl isothiocyanate", "2-amino-3,4-dihydroquinazoline-4-one" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine or sodium hydride to form the intermediate 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide.", "Step 2: Reaction of the intermediate with 2-amino-3,4-dihydroquinazoline-4-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to yield the final product, 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Numéro CAS |
443353-69-3 |
Formule moléculaire |
C22H25N3O5S |
Poids moléculaire |
443.52 |
Nom IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-28-11-9-23-20(26)15-5-6-16-17(13-15)24-22(31)25(21(16)27)10-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31) |
Clé InChI |
JDLHVIKBXYYLCT-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC3=CC(=C(C=C3)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





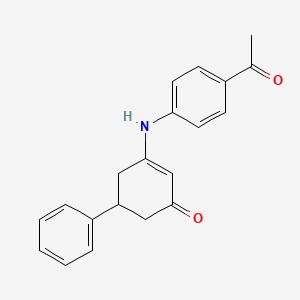
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)
![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)
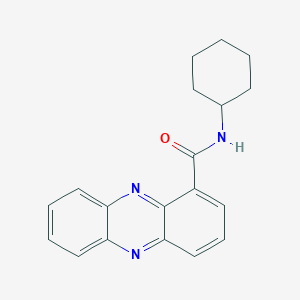
![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)
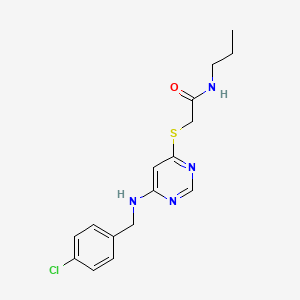
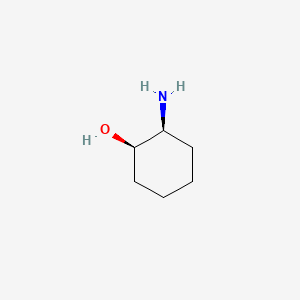
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2654811.png)
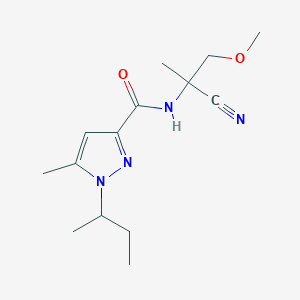
![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)